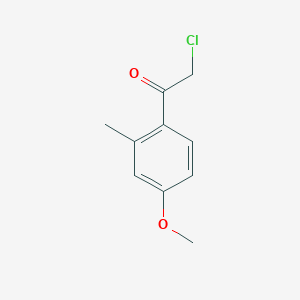

2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone

Description

Propriétés

IUPAC Name |

2-chloro-1-(4-methoxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWFJHRNUQUMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251979 | |

| Record name | 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-74-8 | |

| Record name | 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 1-(4-Methoxy-2-Methylphenyl)Ethanone

The Friedel-Crafts acylation reaction is a cornerstone for introducing acetyl groups onto aromatic rings. For 1-(4-methoxy-2-methylphenyl)ethanone, the methoxy group at the para position activates the ring toward electrophilic substitution, directing the acetyl group to the ortho position relative to the methyl substituent.

Reaction Conditions :

-

Substrate : 4-Methoxy-2-methyltoluene

-

Acylating Agent : Acetyl chloride

-

Catalyst : Aluminum chloride (AlCl₃)

-

Temperature : 0–25°C

The reaction proceeds via the formation of an acylium ion, which attacks the activated aromatic ring. Subsequent workup with aqueous HCl yields the acetophenone intermediate.

α-Chlorination Using Sulfuryl Chloride

The α-position of the ketone is chlorinated using sulfuryl chloride (SO₂Cl₂) under controlled conditions. This step leverages the enolization of the ketone, where the enolate intermediate reacts with SO₂Cl₂ to introduce the chlorine atom.

Reaction Conditions :

-

Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂)

-

Catalyst : Dimethylformamide (DMF) or AlCl₃

-

Solvent : Dichloromethane

-

Temperature : 0–20°C

Mechanism :

-

Enolization of the ketone in the presence of DMF.

-

Electrophilic attack by SO₂Cl₂ at the α-carbon.

-

Elimination of SO₂ and HCl to yield the α-chloro ketone.

Characterization Data :

-

¹H NMR (Post-chlorination): δ 1.18–1.70 (m, 5H, cyclohexyl), 2.85–2.95 (m, 14H, methyl and methoxy), 4.23 (s, 14H, methoxy).

Vilsmeier-Haack Chloroacylation

Direct Chloroacylation of Aromatic Precursors

The Vilsmeier-Haack reaction, typically used for formylation, can be adapted for chloroacylation when combined with phosphorus oxychloride (POCl₃). This method bypasses the need for pre-formed acetophenone intermediates.

Reaction Conditions :

-

Substrate : 4-Methoxy-2-methyltoluene

-

Vilsmeier Reagent : Dimethylformamide (DMF) and POCl₃

-

Solvent : 1,2-Dimethoxyethane

-

Temperature : -10–20°C

Steps :

-

Formation of the Vilsmeier complex (DMF + POCl₃).

-

Electrophilic attack at the aromatic ring, yielding a chloro-propenal intermediate.

-

Fragmentation in basic medium (e.g., NaOH/1,4-dioxane) to release the α-chloro ketone.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts + Chlorination | High regioselectivity; scalable | Multi-step; harsh chlorination conditions | 70–80% |

| Vilsmeier-Haack | One-pot synthesis; avoids isolated intermediates | Requires precise temperature control | 65–75% |

| Nucleophilic Substitution | Functional group flexibility | Limited precedent for target compound | N/A |

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Applications De Recherche Scientifique

2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity by altering its chemical structure and properties .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The reactivity and applications of α-haloketones are highly dependent on substituent effects. Below is a comparative analysis of key analogs:

2-Chloro-1-(4-methoxyphenyl)ethanone

- Substituents : 4-Methoxyphenyl.

- Reactivity : Participates in Darzens condensations with high stereoselectivity, yielding trans-oxiranes in quantitative yields due to the electron-donating methoxy group .

- Applications : Used in anticonvulsant drug synthesis (e.g., alkylation reactions with amines) .

2-Chloro-1-(3-chlorophenyl)ethanone

- Substituents : 3-Chlorophenyl.

- Reactivity : The electron-withdrawing chlorine substituent enhances electrophilicity, facilitating alkylation reactions (yields: 44–78%) .

- Applications : Precursor for anticonvulsant pyrrolidine-2,5-dione derivatives .

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

- Substituents : 2,4-Dimethoxyphenyl.

- Physical Properties : Melting point = 88–90°C .

- Reactivity : The dual methoxy groups increase electron density, making it suitable for Claisen-Schmidt condensations to synthesize chalcones .

2-Chloro-1-(3-hydroxyphenyl)ethanone

- Substituents : 3-Hydroxyphenyl.

- Crystal Structure : Forms inversion-symmetric dimers via O–H⋯O hydrogen bonds, enhancing stability .

- Applications: Used in heterocyclic synthesis (e.g., pyrazoles and chromenones) .

2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone

- Substituents : Indole ring with 7-methoxy group.

- Reactivity : The indole moiety directs electrophilic substitution, enabling synthesis of indolylpyrimidylpiperazines for gastrointestinal research .

Reaction Performance and Yields

Physicochemical Properties

- Melting Points: Substituents significantly affect melting behavior. For example, 2-chloro-1-(2,5-dimethoxyphenyl)ethanone melts at 88–90°C due to symmetric dimethoxy groups , whereas hydroxyl-substituted analogs (e.g., 3-hydroxyphenyl derivative) form stable crystals via hydrogen bonds .

- Solubility : Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents, while halogenated analogs exhibit lower solubility due to increased hydrophobicity.

Activité Biologique

2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone, also known as 2-Chloro-4'-methoxyacetophenone, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- CAS Number : 37904-74-8

Biological Activity Overview

Research indicates that 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action often involves interaction with specific molecular targets such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies indicate that 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone can induce apoptosis in cancer cell lines. The compound's efficacy was assessed in various cancer models:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with specific targets within cells. For instance, it may inhibit certain enzymes involved in cell proliferation or modulate receptor activities related to inflammation and apoptosis.

- Enzyme Inhibition : The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Receptor Modulation : It may affect the signaling pathways associated with cancer cell survival, leading to increased apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone against multi-drug resistant strains of bacteria. The results indicated a promising potential for use in developing new antimicrobial agents.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of the compound on breast cancer cells. The findings revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Darzens condensation. For example, Darzens condensation of substituted anilines with 2-chloroacetyl chloride under biphasic conditions (dry acetone, K₂CO₃, KI catalyst at 60°C) yields high stereoselectivity . Optimization involves monitoring reaction progress via HPLC and adjusting stoichiometry of reagents (e.g., 2-chloroacetyl chloride:aniline ratio of 1.2:1) to improve yields (44–78%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR for functional group identification and purity assessment) .

- Elemental analysis (C, H, N content verification) .

- X-ray crystallography (SHELX software for refining crystal structures; R factor < 0.054 ensures accuracy) .

Q. What are its primary applications in organic synthesis?

- Methodology : Acts as a precursor for:

- Heterocycles (e.g., pyrimidines via condensation with urea under acidic conditions) .

- Antimicrobial agents (e.g., via coupling with hydroxyphenyl groups to enhance bioactivity) .

- Polymers (radical-initiated polymerization with vinyl monomers) .

Advanced Research Questions

Q. How can stereoselectivity challenges in its synthesis be addressed?

- Methodology : Darzens condensation under controlled conditions (0°C, DCM/NaOH biphasic system) minimizes side reactions. Stereoselectivity is achieved through steric hindrance from the 4-methoxy-2-methyl group, favoring trans-isomer formation. Confirm selectivity via 2D NMR (NOESY) .

Q. How do researchers resolve contradictions in spectral data during characterization?

- Methodology : Cross-validate using:

- High-resolution mass spectrometry (HRMS) (exact mass: 214.0464 g/mol) to confirm molecular formula .

- LC/MS to detect impurities or degradation products .

- Dynamic NMR to assess conformational flexibility in solution that may obscure signals .

Q. What computational tools predict its reactivity in novel reactions?

- Methodology :

- DFT calculations (e.g., Gaussian09) model electrophilic reactivity at the carbonyl carbon.

- Molecular docking evaluates binding affinity in pharmacological targets (e.g., HDAC inhibition for anticancer activity) .

Q. How is crystallographic data validated for structural accuracy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.